Chiral Purity and Defined Stereochemistry: A Critical Differentiator from the Racemic Mixture
As a commercial research intermediate, (R)-3-(Pyridin-4-yl)morpholine is supplied with a typical purity of ≥98% and a defined enantiomeric excess . This stands in contrast to the racemic mixture, 3-(pyridin-4-yl)morpholine (CAS 143798-67-8), which is a 1:1 mixture of (R) and (S) enantiomers . While direct comparative pharmacological data for the individual enantiomers is not publicly available, the procurement of the single, high-purity enantiomer ensures that biological activity is attributable to a single molecular entity, not a mixture. This is fundamental for generating reproducible and interpretable SAR data in drug discovery programs targeting stereospecific receptors like D2 and 5-HT2A [1].
| Evidence Dimension | Isomeric Purity and Definition |
|---|---|
| Target Compound Data | Defined (R)-enantiomer with ≥98% purity |
| Comparator Or Baseline | Racemic mixture, 3-(pyridin-4-yl)morpholine (CAS 143798-67-8) |
| Quantified Difference | Single enantiomer vs. 1:1 mixture of enantiomers |
| Conditions | Commercial supply specifications for research chemicals |
Why This Matters
For medicinal chemistry and pharmacology, using a defined stereoisomer eliminates a major variable in target engagement and ensures assay reproducibility.
- [1] US Patent Application US20230242486A1. Pyridinyl morpholine compound, preparation method therefor, and application thereof. Shanghai Zhongze Therapeutics, Co. Ltd. 2023. View Source
